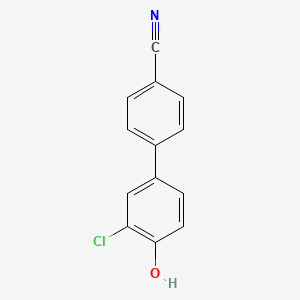
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol (TFM-TMD) is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. It is a member of the boron-containing phenols, which are a class of compounds that have been the subject of intense research due to their interesting and diverse properties. TFM-TMD has been found to have numerous potential applications in the fields of chemistry, biochemistry, and medicine.
作用機序
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to interact with enzymes in a variety of ways. It has been found to bind to the active site of enzymes, blocking their activity and preventing the formation of their products. In addition, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to inhibit the enzymatic activity of certain enzymes by forming covalent bonds with the active site.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to be a potent inhibitor of several enzymes, including cytochrome P450 enzymes. In addition, it has been found to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain bacteria and fungi. These effects have been studied in both in vitro and in vivo experiments, and have been shown to be effective in a variety of contexts.
実験室実験の利点と制限
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is a highly stable compound, and can be stored in solution for long periods of time without degradation. In addition, it is easy to synthesize, and can be produced in high yields. However, it is important to note that 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a highly toxic compound, and should be handled with extreme caution.
将来の方向性
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of potential applications in the field of scientific research. Future research should focus on further exploring its potential as an inhibitor of enzymes, as well as its anti-inflammatory and antioxidant properties. In addition, further studies should be conducted to investigate its potential as an inhibitor of bacterial and fungal growth. Finally, further research should be conducted to explore the structure-activity relationships of boron-containing phenols, as well as their potential applications in medicine and biochemistry.
合成法
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized through a two-step reaction involving the condensation of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl phenol with trifluoromethyl chloride. The first step involves the formation of an intermediate compound, 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl 2-chlorophenol, which is then reacted with trifluoromethyl chloride to form the final product, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol. This reaction has been demonstrated to be efficient and reproducible, producing high yields of the desired compound.
科学的研究の応用
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to have numerous potential applications in the field of scientific research. It has been used in studies examining the structure-activity relationships of boron-containing phenols, as well as in the synthesis of new compounds with potential applications in medicine and biochemistry. In addition, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been explored as a potential inhibitor of enzymes, such as the cytochrome P450 family of enzymes, which are important for the metabolism of drugs and toxins.
特性
IUPAC Name |
2-(trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-8-7-12(2,3)20-14(19-8)9-4-5-11(18)10(6-9)13(15,16)17/h4-6,8,18H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHXNGEHSTEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

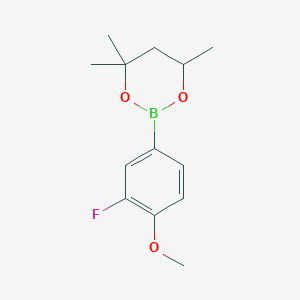
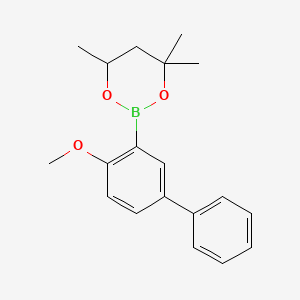


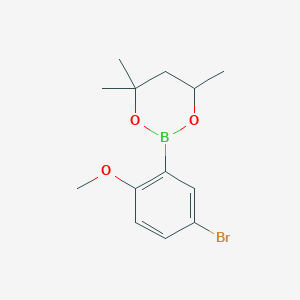
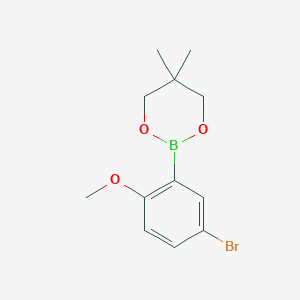
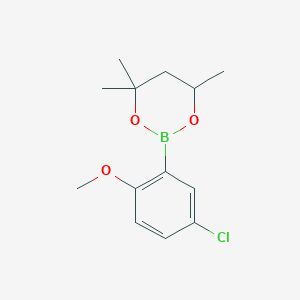



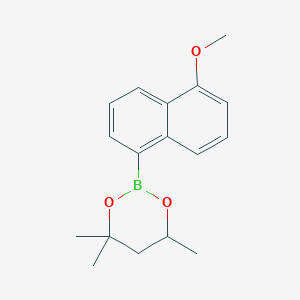

![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)
